molecular formula C27H27N3O3S2 B11536669 N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide

N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide

Cat. No.: B11536669
M. Wt: 505.7 g/mol
InChI Key: WJEPBARPWFCUDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-({[(2,6-DIETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-METHOXYBENZAMIDE is a complex organic compound with a unique structure that combines a benzothiazole ring with a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[(2,6-DIETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-METHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole ring and the methoxybenzamide moiety. The key steps include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Coupling of the Benzothiazole and Methoxybenzamide Moieties: This step involves the formation of an amide bond between the benzothiazole derivative and the methoxybenzamide derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-({[(2,6-DIETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-METHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the amide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted benzothiazole derivatives

Scientific Research Applications

N-[2-({[(2,6-DIETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-METHOXYBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-({[(2,6-DIETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Diethylphenyl)acetamide
  • N-(2,6-Diethylphenyl)-2-mercaptoacetamide
  • 3,7-Dichloro-N-(2,6-Diethylphenyl)-N-(2-Propoxyethyl)quinoline-8-carboxamide

Uniqueness

N-[2-({[(2,6-DIETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-METHOXYBENZAMIDE is unique due to its combination of a benzothiazole ring and a methoxybenzamide moiety, which imparts specific chemical and biological properties. This structural uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H27N3O3S2

Molecular Weight

505.7 g/mol

IUPAC Name

N-[2-[2-(2,6-diethylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-methoxybenzamide

InChI

InChI=1S/C27H27N3O3S2/c1-4-17-9-8-10-18(5-2)25(17)30-24(31)16-34-27-29-21-14-13-19(15-23(21)35-27)28-26(32)20-11-6-7-12-22(20)33-3/h6-15H,4-5,16H2,1-3H3,(H,28,32)(H,30,31)

InChI Key

WJEPBARPWFCUDR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.